In-Depth Technical Guide: 2-(2-Sulfanylethyl)guanidine Hydrobromide (CAS 4337-69-3)
In-Depth Technical Guide: 2-(2-Sulfanylethyl)guanidine Hydrobromide (CAS 4337-69-3)
Executive Summary
In the landscape of pharmacological modulators, 2-(2-Sulfanylethyl)guanidine hydrobromide (commonly known as 2-mercaptoethylguanidine or MEG ) occupies a unique and highly specialized niche. Identified by CAS 4337-69-3, this compound is not merely a single-target inhibitor; it is a dual-action pharmacological agent[][2]. MEG functions simultaneously as a highly selective inhibitor of inducible nitric oxide synthase (iNOS) and as a potent, direct scavenger of peroxynitrite (ONOO⁻)[3][4]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of MEG’s structural dynamics, mechanistic pharmacology, and validated experimental workflows.
Structural Dynamics & The Transguanylation Imperative
To utilize MEG effectively in vitro or in vivo, one must understand its chemical genesis. MEG is rarely synthesized and stored in its active free-thiol form due to oxidative instability. Instead, it is often generated from the precursor S-(2-aminoethyl)isothiourea (AET) .
The Causality of pH in Experimental Design: As an application scientist, the most common point of failure I observe in NOS inhibition assays is the mishandling of the AET-to-MEG conversion. At an acidic pH, AET is highly stable. However, when introduced to a physiological buffer (pH 7.4), AET undergoes a spontaneous intramolecular rearrangement known as transguanylation , yielding the active MEG[5][6]. If your assay buffer drops below pH 7.0, the conversion stalls, resulting in false-negative iNOS inhibition data.
Mechanistic Pharmacology: A Dual-Action Modulator
The pathological overproduction of nitric oxide (NO) by iNOS during inflammation leads to the rapid reaction between NO and superoxide (O₂⁻), forming the highly cytotoxic peroxynitrite radical (ONOO⁻)[7]. MEG disrupts this destructive cascade at two distinct nodes.
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Selective iNOS Inhibition : Unlike non-selective inhibitors (e.g., L-NAME), MEG preferentially targets the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms[3][4]. This selectivity preserves baseline vascular homeostasis mediated by eNOS while blunting the inflammatory NO surge.
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Peroxynitrite Scavenging : MEG reacts directly with peroxynitrite with a rapid second-order rate constant, neutralizing the oxidant before it can induce lipid peroxidation, protein nitration, or DNA single-strand breaks[3][4].
Dual-action mechanism of MEG: Selective iNOS inhibition and direct peroxynitrite scavenging.
Quantitative Pharmacological Profiling
The therapeutic window and experimental dosing of MEG are dictated by its binding affinities and kinetic rates. The table below synthesizes the critical quantitative parameters required for accurate dose-response modeling[3][4][8][9].
| Pharmacological Parameter | Quantitative Value | Biological Context / Target |
| iNOS Inhibition (EC₅₀) | 11.5 µM | LPS-treated rat lung homogenates |
| nNOS Inhibition (EC₅₀) | 60 µM | Rat brain homogenates |
| eNOS Inhibition (EC₅₀) | 110 µM | Bovine endothelial cells |
| ONOO⁻ Scavenging Rate | 1,900 M⁻¹s⁻¹ | Second-order rate constant at 37°C |
| In Vivo Anti-inflammatory Dose | 10 mg/kg | Rat pleurisy model (reduces exudate & NO) |
| In Vivo Radioprotective Dose | 350 mg/kg | Converts LD₁₀₀ to LD₁₀ in irradiated mice |
Validated Experimental Workflows
To ensure scientific integrity, any assay evaluating MEG must be designed as a self-validating system. Below is the gold-standard methodology for quantifying MEG's iNOS inhibitory capacity in vitro.
Protocol: In Vitro iNOS Inhibition via Griess Assay
Rationale & Causality : Macrophages do not constitutively express iNOS. We utilize Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to synergistically activate NF-κB, forcing iNOS transcription[3]. Because NO is highly volatile, it rapidly oxidizes to stable nitrite (NO₂⁻). The Griess assay specifically measures this nitrite, serving as a highly reliable proxy for iNOS enzyme activity.
Step-by-Step Methodology :
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Cell Preparation : Seed J774 murine macrophages in a 96-well plate at
cells/well in DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂. -
Compound Activation (Critical Step) : Dissolve MEG hydrobromide (CAS 4337-69-3) in sterile PBS. You must verify the solution is exactly pH 7.4 to ensure complete transguanylation to the active mercapto-form[5][6].
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Induction & Treatment : Replace the media. Add LPS (10 µg/mL) and IFN-γ (50 U/mL) to the wells to induce iNOS[3]. Immediately co-administer MEG at a dose-response gradient (e.g., 0.1 µM to 300 µM).
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Self-Validation: Include a positive control (e.g., 1400W, a known iNOS inhibitor) and an unstimulated negative control (media only) to establish the dynamic range of the assay.
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Incubation : Incubate the plate for 18 hours. This duration is biologically required for the cells to translate iNOS protein and accumulate measurable nitrite in the supernatant[3].
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Supernatant Transfer : Transfer 50 µL of the conditioned supernatant from each well to a fresh 96-well assay plate.
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Griess Reaction : Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well. Incubate for 10 minutes in the dark.
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Data Acquisition : Read absorbance at 540 nm using a microplate reader. Calculate the exact nitrite concentration by interpolating against a standard curve generated with sodium nitrite.
In vitro workflow for validating MEG-mediated iNOS inhibition using Griess reagent.
Translational Applications
MEG hydrobromide has demonstrated robust efficacy across multiple in vivo models, driven by its dual mechanism:
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Acute Inflammation & Trauma : In models of carrageenan-induced paw edema and pleurisy, MEG (10 mg/kg) significantly inhibits mononuclear cell infiltration, paw swelling, and pleural exudate formation[7][8]. Furthermore, in traumatic brain injury (TBI) models, MEG attenuates prostaglandin E2 levels and decreases the number of hyperchromatic cortical neurons, improving overall neurologic outcomes[10].
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Radioprotection : Historically, MEG has been heavily researched for its ability to protect against whole-body ionizing radiation. By acting as a systemic free-radical scavenger, administering 350 mg/kg of MEG prior to a 900 r X-ray exposure successfully converts an LD₁₀₀ (lethal dose to 100% of subjects in 13 days) to an LD₁₀ in murine models, accelerating bone marrow and intestinal recovery[9][11][12].
References
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PubChem. "(Mercaptoethyl)guanidine | C3H9N3S | CID 4070". National Center for Biotechnology Information. URL: [Link]
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Southan, G.J., et al. "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology, 1996. URL: [Link]
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Cuzzocrea, S., et al. "Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation." Free Radical Biology and Medicine, 1998. URL: [Link]
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Dacquisto, M.P., et al. "Mechanism of the Protective Action of 2-mercaptoethylguanidine (MEG) against Whole-body Radiation in Mice." International Journal of Radiation Biology, 1961. URL: [Link]
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Campolo, M., et al. "Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury." PubMed (National Library of Medicine), 2005. URL: [Link]
Sources
- 2. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. radiationresearch [radiation-research.kglmeridian.com]
- 6. scispace.com [scispace.com]
- 7. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Mechanism of the Protective Action of 2-mercaptoethylguanidine (MEG) against Whole-body Radiation in Mice (Journal Article) | OSTI.GOV [osti.gov]
- 10. Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
